[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester
Overview
Description
[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a naphthalene ring, a formyl group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene derivative:
Attachment of the propyl linker: The naphthalene derivative is then reacted with a propylating agent to introduce the propyl linker.
Formation of the carbamic acid ester: The final step involves the reaction of the propylated naphthalene derivative with tert-butyl carbamate under suitable conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
[3-(4-Formyl-phenoxy)-propyl]carbamic acid tert-butyl ester: Similar structure but with a phenyl ring instead of a naphthalene ring.
[3-(4-Formyl-biphenyl-1-yloxy)-propyl]carbamic acid tert-butyl ester: Contains a biphenyl group, offering different steric and electronic properties.
Uniqueness
[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester is unique due to the presence of the naphthalene ring, which provides distinct electronic and steric characteristics compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[3-(4-formylnaphthalen-1-yl)oxypropyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-11-6-12-23-17-10-9-14(13-21)15-7-4-5-8-16(15)17/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZCMFISNCGZJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C2=CC=CC=C21)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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